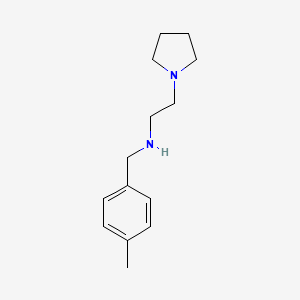

N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

Description

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C14H22N2/c1-13-4-6-14(7-5-13)12-15-8-11-16-9-2-3-10-16/h4-7,15H,2-3,8-12H2,1H3 |

InChI Key |

KZLUNGOQTPHFHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCN2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reductive Amination:

Industrial Production:

- While 4-MeO-PBP is not produced industrially on a large scale, it is synthesized in research laboratories for scientific investigations and recreational use.

Chemical Reactions Analysis

Reactions:

-

Oxidation

- 4-MeO-PBP can undergo oxidation reactions, leading to the formation of various metabolites.

- Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Reduction

- Reduction of the pyrrolidine ring can yield secondary amines or other derivatives.

- Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

-

Substitution

- Nucleophilic substitution reactions can occur at the benzyl position.

- Reagents such as alkyl halides or acyl chlorides can be used.

Major Products:

- The major products of these reactions include various derivatives of 4-MeO-PBP, each with distinct pharmacological properties.

Scientific Research Applications

Chemistry:

- 4-MeO-PBP serves as a valuable research tool for studying structure-activity relationships (SAR) within the phenethylamine class.

- Researchers investigate its binding affinity to serotonin, dopamine, and norepinephrine receptors.

Biology and Medicine:

- Limited studies suggest potential antidepressant effects due to its interaction with monoamine transporters.

- its safety profile and long-term effects remain poorly understood.

Industry:

- 4-MeO-PBP is not used industrially due to its psychoactive properties and lack of established therapeutic applications.

Mechanism of Action

- 4-MeO-PBP likely exerts its effects by modulating monoamine neurotransmission.

- It may act as a releasing agent for serotonin, dopamine, and norepinephrine, leading to altered mood and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Derivatives

N-(4-Methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine

- Structural Difference : Replaces the 4-methyl group on the benzyl ring with a 4-methoxy group.

- This substitution is common in ligands targeting serotonin receptors .

- Synthesis : Prepared via reductive amination or Schiff base condensation, similar to protocols in and .

2-(5-Methoxy-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine

- Structural Difference : Incorporates a 5-methoxyindole moiety instead of pyrrolidine.

- The 4-methylbenzyl group enhances metabolic stability compared to unsubstituted benzyl analogs .

Halogen-Substituted Analogs

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine

- Structural Difference : Substitutes the 4-methylbenzyl group with a 4-chlorophenyl moiety.

- Impact: Chlorine increases lipophilicity and may improve blood-brain barrier penetration. This compound is noted in safety assessments due to its structural similarity to psychoactive substances .

(E)-N-(2,3-Dichlorobenzylidene)-2-(pyrrolidin-1-yl)ethanamine

Piperidine vs. Pyrrolidine Derivatives

N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine Hydrochloride

- Structural Difference : Replaces pyrrolidine with a piperidine ring and adds a 4-fluorobenzyl group.

- Fluorine enhances metabolic stability and bioavailability .

N-((5-Nitroindol-3-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine

Data Table: Key Analogs and Properties

*Calculated based on analogous structures.

Biological Activity

N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological interactions, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 191.28 g/mol. It features a pyrrolidine ring attached to a 4-methylbenzyl group, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit affinity for:

- Dopamine Receptors : Potential implications in neuropharmacology.

- Serotonin Receptors : Possible effects on mood regulation and anxiety.

- Nicotinic Acetylcholine Receptors : Involvement in cognitive function and memory.

These interactions indicate that the compound could modulate neurotransmission, influencing various physiological processes.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity | Observation | Reference |

|---|---|---|

| Antidepressant Effects | Significant reduction in depressive-like behaviors in animal models. | |

| Stimulant Properties | Induced increased locomotor activity in rodents. | |

| Neuroprotective Effects | Exhibited protective effects against neurotoxicity induced by certain agents. | |

| Binding Affinity | Moderate binding affinity to dopamine D2 receptors. |

Study 1: Antidepressant Activity

In a controlled study, this compound was administered to mice subjected to chronic mild stress. Results indicated a significant improvement in behavioral despair models, suggesting its potential as an antidepressant agent.

Study 2: Neuroprotective Properties

Research involving neurotoxic agents revealed that the compound could attenuate neuronal cell death in vitro. This suggests that it may have protective effects against neurodegenerative conditions.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Methyl-2-(pyrrolidin-1-yl)ethanamine | Methyl group on nitrogen | Known for stimulant effects |

| 4-Methylphenethylamine | Aromatic ring with ethylamine | Exhibits psychoactive properties |

| N,N-Dimethyl-2-(pyrrolidin-1-yl)ethanamine | Two methyl groups on nitrogen | Different pharmacodynamics |

The presence of the methyl group at the para position of the benzyl ring in this compound may enhance its binding affinity and selectivity towards specific receptors compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.